N-(4-{[2-methoxy-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzyl]oxy}phenyl)acetamide
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Overview
Description
N~1~-(4-{[2-METHOXY-5-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)BENZYL]OXY}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a xanthene core, a methoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[2-METHOXY-5-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)BENZYL]OXY}PHENYL)ACETAMIDE typically involves multiple steps:
Formation of the xanthene core: This step involves the condensation of appropriate starting materials under acidic or basic conditions to form the xanthene structure.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the benzyl group: This step involves the reaction of the xanthene derivative with a benzyl halide in the presence of a base.
Formation of the acetamide moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[2-METHOXY-5-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)BENZYL]OXY}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the xanthene core can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used in aprotic solvents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~1~-(4-{[2-METHOXY-5-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)BENZYL]OXY}PHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-{[2-METHOXY-5-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)BENZYL]OXY}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-{[2-METHOXY-5-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)BENZYL]OXY}PHENYL)ACETAMIDE: is similar to other xanthene derivatives such as fluorescein and eosin.
Fluorescein: A xanthene dye used in various applications including fluorescence microscopy and as a tracer in water studies.
Eosin: Another xanthene dye used in histology for staining tissues.
Uniqueness
N~1~-(4-{[2-METHOXY-5-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)BENZYL]OXY}PHENYL)ACETAMIDE: is unique due to its specific structure, which combines a xanthene core with a methoxy group and an acetamide moiety, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C33H37NO6 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
N-[4-[[2-methoxy-5-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenyl]methoxy]phenyl]acetamide |
InChI |
InChI=1S/C33H37NO6/c1-19(35)34-22-8-10-23(11-9-22)39-18-21-13-20(7-12-26(21)38-6)29-30-24(36)14-32(2,3)16-27(30)40-28-17-33(4,5)15-25(37)31(28)29/h7-13,29H,14-18H2,1-6H3,(H,34,35) |
InChI Key |
KKRLSHQDBDBCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C)OC |
Origin of Product |
United States |
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